1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone
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Description
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a chemical compound that has shown promising results in scientific research. This compound has gained the attention of researchers due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related pyrazole derivatives, such as in the study of novel pyrazoles leading to the identification of a σ1 receptor antagonist clinical candidate for pain management, demonstrates the compound's relevance in medicinal chemistry. The synthesis process involves multiple steps, including reactions with phenyl isothiocyanate and active halogen-containing compounds, highlighting the compound's versatility in chemical transformations and potential as a precursor for various pharmacologically active molecules (Díaz et al., 2020).
Antiviral Activity
Research on derivatives of pyrazole compounds has shown potential antiviral activities, as indicated by the synthesis of heterocyclic compounds that were evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. This suggests that compounds with a similar structural framework could be explored for their antiviral properties, offering potential pathways for the development of new antiviral drugs (Attaby et al., 2006).
Antimicrobial Activity
The structural motif of pyrazole has also been implicated in antimicrobial activity. For instance, the synthesis and characterization of novel 3,4-disubstituted pyrazole derivatives demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on this chemical structure (AKULA et al., 2019).
Molecular Interaction Studies
The detailed study of molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provides foundational knowledge on how structural modifications can influence biological activity. Such insights are crucial for the rational design of compounds with targeted biological effects (Shim et al., 2002).
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c20-16(13-21-15-4-1-2-5-15)18-10-6-14(7-11-18)12-19-9-3-8-17-19/h3,8-9,14-15H,1-2,4-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSDBFCDBXMYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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